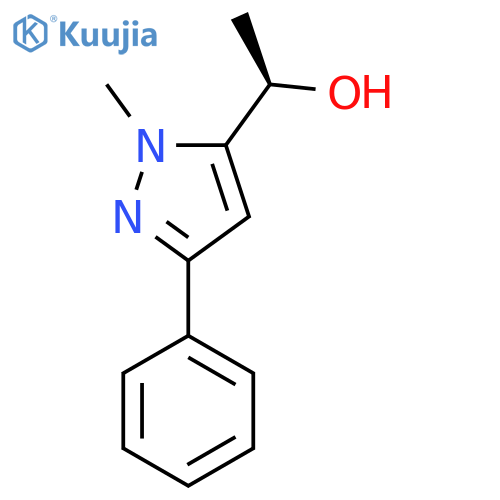

Cas no 2227748-11-8 ((1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol)

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol

- EN300-1863403

- 2227748-11-8

-

- インチ: 1S/C12H14N2O/c1-9(15)12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-9,15H,1-2H3/t9-/m1/s1

- InChIKey: NXGIOXCLWWRXNB-SECBINFHSA-N

- ほほえんだ: O[C@H](C)C1=CC(C2C=CC=CC=2)=NN1C

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38Ų

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863403-0.1g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 0.1g |

$1106.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-0.25g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 0.25g |

$1156.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-0.5g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 0.5g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-5.0g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1863403-0.05g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 0.05g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-1g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 1g |

$1256.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-5g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 5g |

$3645.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-10.0g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1863403-10g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 10g |

$5405.0 | 2023-09-18 | ||

| Enamine | EN300-1863403-1.0g |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol |

2227748-11-8 | 1g |

$1256.0 | 2023-06-03 |

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

(1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol and Its Significance in Modern Chemical Biology

The compound with the CAS number 2227748-11-8 is a highly intriguing molecule known as (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. The pyrazole moiety, a prominent feature in this molecule, is well-documented for its versatility and biological activity, making it a cornerstone in the design of novel bioactive agents.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. The structural framework of (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol presents an ideal platform for such investigations. The presence of both methyl and phenyl substituents on the pyrazole ring enhances its interactability with biological targets, thereby increasing its potential as a pharmacophore.

One of the most compelling aspects of this compound is its stereochemical configuration. The (1R) configuration at the chiral center introduces a specific three-dimensional arrangement that can significantly influence its binding affinity and selectivity towards biological targets. This stereochemical specificity is crucial in drug design, as it can differentiate between enantiomers that may exhibit vastly different biological activities.

Recent studies have highlighted the importance of pyrazole derivatives in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. The compound (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol has been explored in several preclinical studies for its potential to interact with key enzymes and receptors involved in disease pathways. For instance, its ability to modulate enzymes such as kinases and phosphodiesterases has been investigated for its therapeutic implications in cancer and neurological disorders.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the pyrazole ring through cyclocondensation reactions followed by functional group transformations allows for the creation of a diverse array of derivatives. This synthetic flexibility makes it an attractive candidate for medicinal chemists looking to develop novel therapeutic agents.

In addition to its synthetic appeal, (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol has demonstrated promising pharmacokinetic properties. Studies have shown that it exhibits good solubility and stability under physiological conditions, which are essential characteristics for any potential drug candidate. Furthermore, its metabolic profile suggests that it can be efficiently processed by the body without significant toxicity concerns.

The field of computational chemistry has also played a pivotal role in understanding the behavior of this compound. Advanced computational methods have been employed to predict its interactions with biological targets at an atomic level. These simulations have provided valuable insights into how the molecule binds to receptors and enzymes, guiding the optimization process towards more effective therapeutic agents.

One notable application of this compound is in the development of targeted therapies for cancer. Cancer cells often exhibit altered signaling pathways that can be exploited by small molecules to induce apoptosis or inhibit proliferation. The unique structural features of (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol make it a potent candidate for disrupting these aberrant pathways.

Moreover, the compound has shown promise in preclinical models as an inhibitor of specific kinases that are overexpressed in certain types of cancer. By binding to these kinases, it can effectively block downstream signaling cascades that promote tumor growth and survival. This mechanism of action aligns with current trends in oncology research, where targeted therapies are increasingly preferred over traditional chemotherapeutic agents.

The role of this compound in neurological disorders is another area of active investigation. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of misfolded proteins that disrupt neuronal function. Small molecules like (1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-ylolethanen]-l have been explored for their ability to interfere with these pathological processes by promoting protein clearance or inhibiting toxic protein aggregation.

Epidemiological studies have also suggested a link between certain lifestyle factors and the risk of developing neurodegenerative diseases. Compounds derived from natural products, such as those containing pyrazole structures, have been found to possess neuroprotective properties when administered orally or intracerebrally. This has prompted researchers to investigate synthetic derivatives like our target molecule for potential therapeutic benefits.

The development of novel antimicrobial agents is another critical area where this compound shows promise. Antibiotic resistance poses a significant threat to global health, necessitating the discovery of new drugs that can combat resistant bacterial strains. Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity by targeting essential bacterial processes such as DNA replication or cell wall synthesis.

The structural diversity inherent in compounds like (lR)-l-(l-methyl-l"-phenyl-l'H-pyrazol-S-yI)ethan-I-oI allows medicinal chemists to fine-tune their properties through structural modifications without compromising efficacy. This flexibility is particularly valuable when dealing with rapidly evolving pathogens that can develop resistance against existing antibiotics.

In conclusion, (IR)-I-(I-methyl-S"-phenyl-l'H-pyrazol-S-yI)ethan-I-oI represents an exciting advancement in chemical biology with far-reaching implications for drug discovery and therapeutic development across multiple disease areas including cancer, neurological disorders, and infectious diseases Its unique structural features make it an excellent candidate for further exploration through both experimental and computational approaches As research continues into this promising compound we can anticipate new insights into disease mechanisms along with innovative treatment strategies tailored specifically toward addressing unmet medical needs today tomorrow。

2227748-11-8 ((1R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-ol) 関連製品

- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)

- 1363405-41-7(2-(1-Aminocyclopentyl)acetonitrile hydrochloride)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)

- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)

- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)